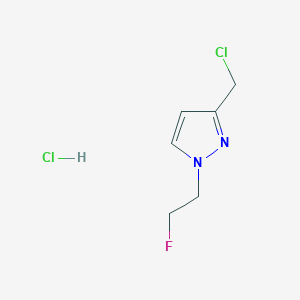

3-(氯甲基)-1-(2-氟乙基)-1H-吡唑盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride" is a derivative of the pyrazole family, which is known for its diverse applications in medicinal chemistry due to the presence of functional groups that allow for further chemical modifications. Although the specific compound is not directly mentioned in the provided papers, the pyrazole derivatives synthesized in these studies offer insights into the structural and chemical properties that could be relevant to the compound .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves condensation or cyclization reactions. For instance, the synthesis of 1-(3-chlorophenyl)-3-(5-chlorothiophen-2-yl)-5-phenyl-4,5-dihydro-1H-pyrazole was achieved through the reaction of an enone with hydrazine hydrochloride in the presence of hydrochloric acid under reflux conditions in methyl alcohol . Similarly, the synthesis of 3-amino-4-fluoropyrazoles involved a monofluorination step using Selectfluor, followed by condensation with different hydrazines . These methods could potentially be adapted for the synthesis of "3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride" by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectral methods and X-ray crystallography. For example, the crystal and molecular structure of a chlorophenyl pyrazole derivative was determined using single-crystal X-ray diffraction, which revealed that it crystallizes in the monoclinic system under space group P21/c . Density functional theory (DFT) calculations, as performed for 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl)-5-phenyl-pyrazoline, can predict the geometry and reproduce structural parameters, which could be applied to the compound of interest .

Chemical Reactions Analysis

The reactivity of pyrazole derivatives can be inferred from their functional groups. The presence of chloromethyl and fluoroethyl groups in "3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride" suggests that it could undergo nucleophilic substitution reactions, where the chlorine atom could be displaced by nucleophiles. Additionally, the pyrazole ring itself can participate in various chemical reactions, such as condensation, due to the presence of nitrogen atoms .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be characterized using techniques like IR, UV-vis spectroscopy, and elemental analysis. For instance, the IR spectra can provide information on the functional groups present, while UV-vis spectroscopy can help in understanding the electronic transitions within the molecule . The thermodynamic properties, such as heat capacity (Cp,m), entropy (Sm), and enthalpy (Hm), can be calculated at different temperatures to understand the stability and reactivity of the compound . These techniques and calculations could be applied to "3-(Chloromethyl)-1-(2-fluoroethyl)-1H-pyrazole hydrochloride" to gain a comprehensive understanding of its properties.

科学研究应用

氟代吡唑的合成

氟代吡唑,包括类似于“3-(氯甲基)-1-(2-氟乙基)-1H-吡唑盐酸盐”衍生物,由于其在药物化学中作为构建块的实用性而备受关注。Surmont等人(2011年)的研究开发了一种合成新的3-氨基-4-氟吡唑的策略,突出了氟代吡唑在合成具有潜在药理活性化合物中的重要性(Surmont, Verniest, De Schrijver, Thuring, ten Holte, Deroose, & de Kimpe, 2011)。

功能化吡唑用于配体设计

合成具有功能化侧链的吡唑,为设计可用于各种化学反应和潜在药物发现过程中的配体提供了见解。Grotjahn等人(2002年)提出了合成具有不同取代基的吡唑的方法,展示了吡唑衍生物在合成复杂分子中的多功能性(Grotjahn, Van, Combs, Lev, Schneider, Rideout, Meyer, Hernandez, & Mejorado, 2002)。

荧光吡唑烯

Hasan、Abbas和Akhtar(2011年)合成并研究了一系列1,3,5-三芳基-2-吡唑烯,发现这些化合物具有荧光性能,适用于荧光探针和传感器的应用。这些化合物可用于生物成像和环境监测(Hasan, Abbas, & Akhtar, 2011)。

吡唑衍生物作为缓蚀剂

吡唑衍生物还被确定为酸性环境中金属的有效缓蚀剂。Bouklah等人(2005年)的研究发现,某些吡唑化合物显著降低了钢铁的腐蚀速率,展示了吡唑衍生物在工业应用中延长金属构件和结构寿命的潜力(Bouklah, Attayibat, Hammouti, Ramdani, Radi, & Benkaddour, 2005)。

催化和合成

吡唑衍生物已被用于催化过程中合成复杂有机分子。例如,Ye等人(2013年)报道了一种Pd(II)-催化的吲唑和吡唑的C-3芳基化的强大协议,说明了基于吡唑的催化剂在促进化学转化中的作用(Ye, Edmunds, Morris, Sale, Zhang, & yu, 2013)。

属性

IUPAC Name |

3-(chloromethyl)-1-(2-fluoroethyl)pyrazole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClFN2.ClH/c7-5-6-1-3-10(9-6)4-2-8;/h1,3H,2,4-5H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHYZLFWFVVWFNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(N=C1CCl)CCF.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9Cl2FN2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-3-(3-chloro-4-methylphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2522189.png)

![N-(4-(N-(2,4-dimethylphenyl)sulfamoyl)phenyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2522194.png)

![(E)-N-(7-methyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2522195.png)

![2-{[4-amino-5-(benzenesulfonyl)pyrimidin-2-yl]sulfanyl}-N-(4-bromophenyl)acetamide](/img/structure/B2522197.png)

![n-[2-(3-Hydroxy-phenyl)ethyl]acetamide](/img/structure/B2522204.png)

![4-(2,5-dioxopyrrolidin-1-yl)-N-(6-methoxybenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2522208.png)

![Tert-butyl N-[2-(1H-indol-3-yl)-1-(methylcarbamoyl)ethyl]carbamate](/img/structure/B2522210.png)